

"2-Methyl-2H-indazol-4-amine" CAS number

82013-51-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-indazol-4-amine

Cat. No.: B105929

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-2H-indazol-4-amine** (CAS 82013-51-2): A Cornerstone Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for developing a wide array of therapeutic agents. The indazole nucleus is a quintessential example of such a scaffold. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous clinically successful drugs.^{[1][2][3]}

This guide focuses on a specific, highly valuable derivative: **2-Methyl-2H-indazol-4-amine** (CAS: 82013-51-2). As a substituted 2H-indazole, this compound offers a unique vector for chemical modification, primarily through its reactive amino group at the C4 position. Its strategic importance lies in its role as a key building block and intermediate in the synthesis of complex, high-value molecules, particularly in the realm of oncology and inflammatory diseases. We will explore its fundamental properties, synthesis strategies, critical applications in drug development, and the necessary protocols for its safe handling and use.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. **2-Methyl-2H-indazol-4-amine** is a

stable, solid compound under standard conditions, whose structure provides a unique combination of aromaticity and nucleophilicity.

Property	Value	Source(s)
CAS Number	82013-51-2	[4][5][6][7][8][9]
IUPAC Name	2-methylindazol-4-amine	[7][10]
Molecular Formula	C ₈ H ₉ N ₃	[8][9][10]
Molecular Weight	147.18 g/mol	[8][9]
Synonyms	4-Amino-2-methyl-2H-indazole, 2-Methyl-2H-indazol-4-ylamine	[4][5][8]
Canonical SMILES	CN1C=C2C(N)=CC=CC2=N1	[7]
InChI Key	RMCAMILOUFSNOR- UHFFFAOYSA-N	[10]

While specific experimental spectral data for this exact isomer is not broadly published, data for closely related indazole structures are available in public databases like PubChem, providing a reference for characterization.[11][12][13]

Synthesis Strategies & Chemical Reactivity

The synthesis of the 2H-indazole core is a well-trodden path in organic chemistry, offering multiple robust strategies that can be adapted for specific substitution patterns.

General Methodologies for 2H-Indazole Synthesis

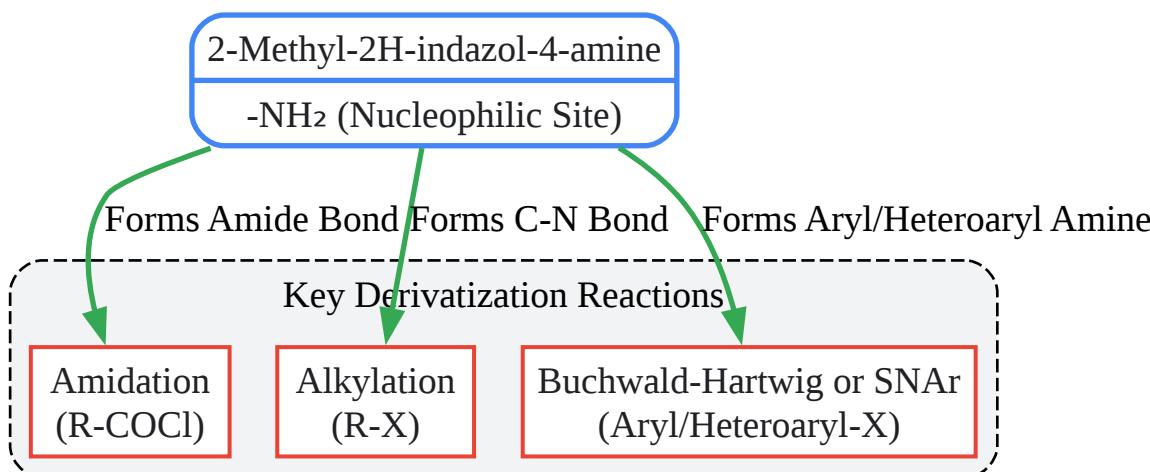
The formation of the 2H-indazole scaffold often involves the cyclization of a suitably substituted benzene precursor. Key academic and patented methods include:

- Reductive Cyclization: A common and effective method involves the reductive cyclization of ortho-nitrobenzylidene amines or related hydrazones. This is often achieved using reducing agents like phosphines under thermal or microwave conditions.[1][14]

- Copper-Catalyzed Multicomponent Reactions: One-pot, three-component reactions involving a 2-bromobenzaldehyde, a primary amine, and an azide source (like sodium azide) have been developed. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[2][14]
- Palladium-Catalyzed Intramolecular Amination: N-aryl-N-(o-bromobenzyl)hydrazines can undergo intramolecular amination catalyzed by palladium to form the 2-aryl-2H-indazole ring system.[14]
- Domino Condensation/Cyclization: 2-Nitrobenzaldehydes can react with amines in a domino sequence of imine condensation followed by reductive cyclization, often promoted by an organophosphorus reagent.[1]

Logical Synthesis Workflow for 2-Methyl-2H-indazol-4-amine

Based on established methodologies, a logical and efficient pathway to synthesize the title compound can be designed. A plausible route starts from a commercially available, appropriately substituted nitrobenzene derivative. The following workflow illustrates this multi-step process.


[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Methyl-2H-indazol-4-amine**.

This proposed synthesis leverages standard, high-yielding organic transformations. The causality is clear: beginning with a simple precursor, functional groups are installed sequentially (amination, nitration) to build the necessary arrangement of atoms before a final reduction and diazotization-cyclization cascade furnishes the target indazole ring system.

Core Reactivity

The true utility of **2-Methyl-2H-indazol-4-amine** lies in its predictable reactivity, which is dominated by the nucleophilic amino group at the C4 position. This amine is the primary handle for derivatization, enabling its incorporation into larger, more complex molecules.

[Click to download full resolution via product page](#)

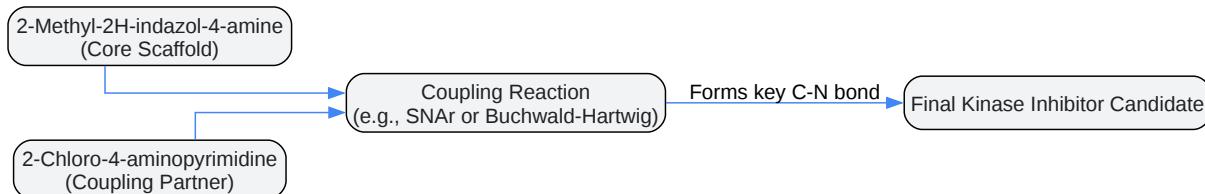
Caption: Reactivity profile of **2-Methyl-2H-indazol-4-amine**.

This nucleophilicity makes it an ideal partner for:

- Acylation with acid chlorides or anhydrides to form amides.
- Alkylation with alkyl halides.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) with electron-deficient (hetero)aryl halides, such as 2,4-dichloropyrimidine.[15][16]

Application in Drug Discovery & Medicinal Chemistry

The indazole scaffold is prevalent in a multitude of biologically active compounds.[1][2][3] **2-Methyl-2H-indazol-4-amine** serves as a critical intermediate for synthesizing molecules that target key pathways in human disease.


The Indazole Scaffold as a Kinase Hinge-Binder

A primary application of indazole-containing molecules is in the development of protein kinase inhibitors.^[3] Protein kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The indazole core is an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, thus anchoring the inhibitor in place.

The amino group of **2-Methyl-2H-indazol-4-amine** provides the perfect attachment point for building out the rest of the inhibitor, adding moieties that confer potency and selectivity by interacting with other regions of the ATP-binding pocket.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how **2-Methyl-2H-indazol-4-amine** can be used in a typical drug discovery synthesis campaign. A common strategy is to couple the indazole core to another heterocyclic system, a technique used in the synthesis of several approved drugs.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing a kinase inhibitor candidate.

In this self-validating protocol, the success of the coupling reaction (Step C) is easily confirmed by analytical techniques like LC-MS and NMR, verifying the formation of the target molecule before it proceeds to biological screening. This modular approach allows for the rapid synthesis of a library of analogues by simply varying the coupling partner.

Broader Biological Significance

Beyond cancer, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:

- Anti-inflammatory[1]
- Antimicrobial and Antifungal[2][17]
- Antiprotozoal[17][18]
- Anti-HIV[1]

This broad utility underscores the importance of intermediates like **2-Methyl-2H-indazol-4-amine** for exploring new therapeutic avenues.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount when working with **2-Methyl-2H-indazol-4-amine**. The available Safety Data Sheets (SDS) provide a clear picture of its hazard profile.[4][5][19]

Hazard Identification & GHS Classification

Hazard Class	GHS Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[4][5][19]
Eye Irritation	H319	Causes serious eye irritation	[4][5][19]
Respiratory Irritation	H335	May cause respiratory irritation	[4][5]
Acute Oral Toxicity	H302	Harmful if swallowed	[11][19]

Recommended Safe Handling Protocol

To mitigate risks, the following step-by-step protocol must be followed:

- Engineering Controls: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][19][20]
- Personal Protective Equipment (PPE):
 - Wear nitrile gloves (or other chemically resistant gloves) at all times.[4][5][19]
 - Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[4][5]
 - Wear a standard laboratory coat, fully buttoned.[5]
- Dispensing & Weighing:
 - Dispense the solid carefully to avoid generating dust.[5]
 - Use anti-static weighing paper or weigh directly into a tared vessel within the fume hood.
- In Case of Exposure:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
 - Ingestion: Rinse mouth with water. Call a poison control center or doctor if you feel unwell. [19]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][19][20]
 - Keep away from incompatible materials such as strong oxidizing agents.
- Disposal:

- Dispose of waste contents and containers in accordance with local, regional, and national regulations at an approved waste disposal facility.[4][19][20]

Conclusion

2-Methyl-2H-indazol-4-amine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4-amino position make it a highly sought-after building block. Its primary role as an intermediate for potent kinase inhibitors highlights its significance in modern oncology research. As scientists continue to probe the vast chemical space around the privileged indazole scaffold, the utility and importance of strategically functionalized precursors like **2-Methyl-2H-indazol-4-amine** will only continue to grow, paving the way for the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2abiotech.net [2abiotech.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Methyl-2H-indazol-4-amine - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]
- 9. 82013-51-2 | 2-METHYL-2H-INDAZOL-4-AMINE | Tetrahedron [thsci.com]
- 10. PubChemLite - 2-methyl-2h-indazol-4-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 11. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. N-(2-chloropyrimidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook
[chemicalbook.com]
- 16. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC
[pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. ["2-Methyl-2H-indazol-4-amine" CAS number 82013-51-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105929#2-methyl-2h-indazol-4-amine-cas-number-82013-51-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com